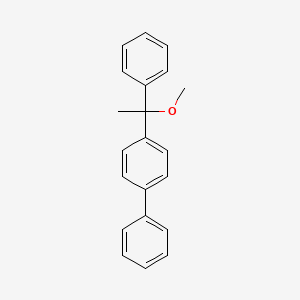

1-(Biphenyl-4-yl)-1-phenylethyl methyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Biphenyl-4-yl)-1-phenylethyl methyl ether is an organic compound with the molecular formula C16H18O. It is known for its unique structure, which includes a biphenyl group and a phenylethyl group connected by a methyl ether linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Biphenyl-4-yl)-1-phenylethyl methyl ether typically involves the reaction of biphenyl-4-ylmethanol with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

1-(Biphenyl-4-yl)-1-phenylethyl methyl ether undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the methyl ether group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Sodium iodide (NaI), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Halides, amines

Applications De Recherche Scientifique

1-(Biphenyl-4-yl)-1-phenylethyl methyl ether has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(Biphenyl-4-yl)-1-phenylethyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-(Biphenyl-4-yl)-1-phenylethyl methyl ether can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and chemical properties

Activité Biologique

1-(Biphenyl-4-yl)-1-phenylethyl methyl ether, also known as a biphenyl ether derivative, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and case studies.

- Molecular Formula : C16H18O

- Molecular Weight : 242.31 g/mol

- CAS Number : 40235672

The biological activity of this compound is attributed to its ability to interact with various biological targets. The biphenyl structure allows for intercalation with DNA, potentially affecting gene expression and cellular functions. Additionally, the ether group may enhance solubility and bioavailability, facilitating its interaction with enzymes and receptors.

Antimicrobial Activity

Research indicates that biphenyl ether compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of biphenyl ethers against various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Properties

Several studies have explored the anticancer potential of biphenyl derivatives. For instance, a compound structurally similar to this compound demonstrated inhibitory effects on cancer cell proliferation in vitro. The IC50 values were reported in the nanomolar range, indicating strong activity against specific cancer cell lines .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 60 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 45 | Cell cycle arrest |

Other Therapeutic Effects

Beyond antimicrobial and anticancer activities, biphenyl ethers have been studied for their anti-inflammatory and antioxidant properties. These effects are crucial in preventing oxidative stress-related diseases and modulating inflammatory responses .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of biphenyl ethers found that compounds with similar structures to this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study employed disk diffusion methods to assess efficacy, revealing significant inhibition zones.

Case Study 2: Cancer Cell Proliferation

In a study focusing on cancer treatment, researchers synthesized several derivatives of biphenyl ethers, including this compound. The results showed that these compounds significantly reduced the viability of cancer cells through mechanisms involving apoptosis and necrosis .

Propriétés

Numéro CAS |

6337-76-4 |

|---|---|

Formule moléculaire |

C21H20O |

Poids moléculaire |

288.4 g/mol |

Nom IUPAC |

1-(1-methoxy-1-phenylethyl)-4-phenylbenzene |

InChI |

InChI=1S/C21H20O/c1-21(22-2,19-11-7-4-8-12-19)20-15-13-18(14-16-20)17-9-5-3-6-10-17/h3-16H,1-2H3 |

Clé InChI |

LYVIVARUYGEBNN-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.